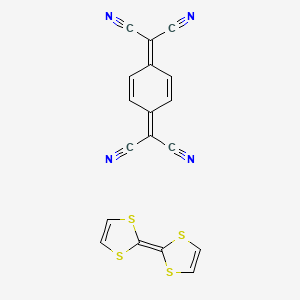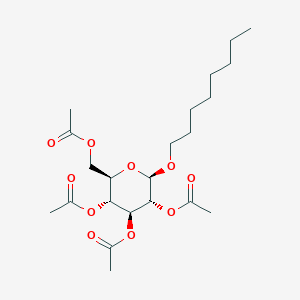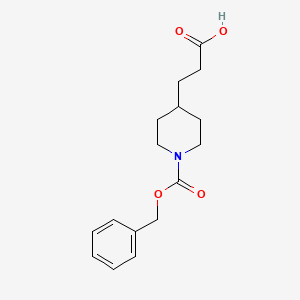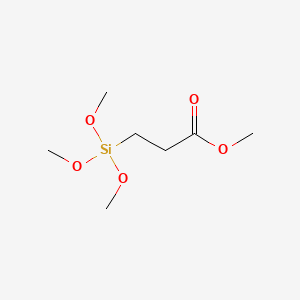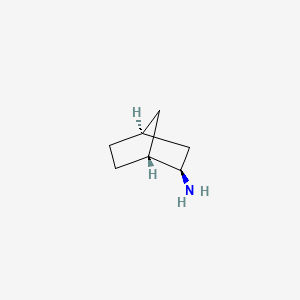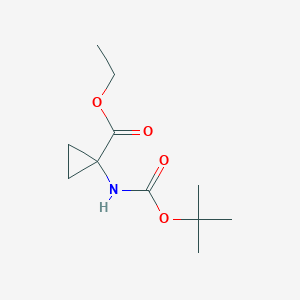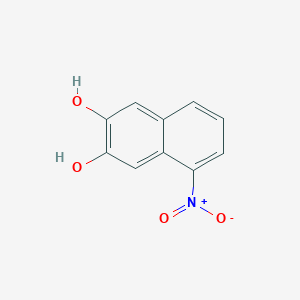
5-Nitronaphthalene-2,3-diol
描述
5-Nitronaphthalene-2,3-diol is an organic compound with the molecular formula C10H7NO4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon . The CAS number for this compound is 77542-54-2 .
Synthesis Analysis
The synthesis of 5-Nitronaphthalene-2,3-diol can be achieved through a reaction involving CsF and CH2Br2 . The mixture is stirred at room temperature for 1.5 hours, then heated at 115°C for 2.5 hours. After dilution with AcOEt and filtration, the resulting solid is recrystallized from AcOEt .Molecular Structure Analysis
The molecular structure of 5-Nitronaphthalene-2,3-diol consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI Key for this compound is LDYYFPIQYNIWIW-UHFFFAOYSA-N .Chemical Reactions Analysis
Naphthalene derivatives, including 5-Nitronaphthalene-2,3-diol, exhibit unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, which results in high quantum yield and excellent photostability .Physical And Chemical Properties Analysis
5-Nitronaphthalene-2,3-diol has a molecular weight of 205.17 g/mol . It exhibits unique photophysical properties, including high quantum yield and excellent photostability . These characteristics make it a promising candidate for the construction of organic electronic appliances .科学研究应用
Photochemical Studies
5-Nitronaphthalene derivatives, such as 1-nitronaphthalene, have been studied for their photochemical behavior. These studies reveal that in the presence of oxygen and halides, 1-nitronaphthalene can undergo photosensitized reactions in aqueous solutions. These reactions involve electron transfer processes leading to the formation of dihalogen radical anions and other radical species, which are important for understanding atmospheric chemical processes and water treatment technologies (Brigante et al., 2010).
Atmospheric Chemistry
The gas-phase reactions of naphthalene derivatives with atmospheric components like N2O5 have been researched. These studies focus on the formation of nitroarenes, including nitronaphthalenes, through gas-phase reactions. This research is critical for understanding the atmospheric chemistry of polycyclic aromatic hydrocarbons (PAHs) and their transformation into more reactive and possibly harmful compounds (Pitts et al., 1985).
Bioactive Compounds and Synthesis
Nitronaphthalenes have been identified as bioactive compounds produced by endophytic fungi. These compounds show significant antibacterial, antifungal, and antialgal properties, indicating potential applications in pharmaceuticals and agrochemicals. Additionally, their chemical synthesis has been documented, which is important for the development of these compounds for various applications (Krohn et al., 2008).
Battery Technology
1-Nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. Studies in this area focus on optimizing the performance of this material in battery applications, which could lead to advancements in energy storage technologies (Thirunakaran et al., 1996).
Photophysical and Photochemical Properties
Research on the photophysical and photochemical properties of nitronaphthalenes, including studies on their excited-state dynamics, is crucial for understanding their behavior under light exposure. These insights can be applied in fields like environmental sciences and photophysics (Zobel et al., 2018).
安全和危害
The safety data sheet for 1-Nitronaphthalene, a related compound, indicates that it is flammable and toxic if swallowed or inhaled . It is also suspected of causing cancer . Similar precautions may apply to 5-Nitronaphthalene-2,3-diol, but specific safety data for this compound was not found in the search results.
属性
IUPAC Name |
5-nitronaphthalene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-4-6-2-1-3-8(11(14)15)7(6)5-10(9)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYFPIQYNIWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453442 | |
| Record name | 5-nitro-2,3-dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitronaphthalene-2,3-diol | |
CAS RN |
77542-54-2 | |
| Record name | 5-nitro-2,3-dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

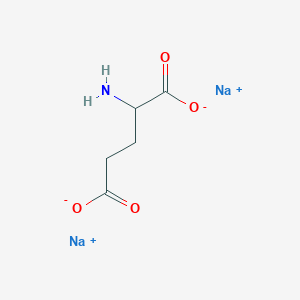

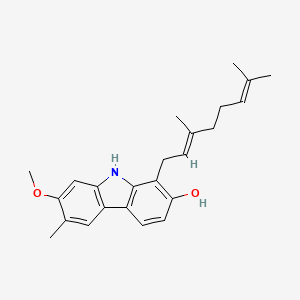


![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)

